![molecular formula C13H17BrO B2979547 5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene CAS No. 1225897-51-7](/img/structure/B2979547.png)
5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene” is likely an organic compound containing a bromine atom and a tetrahydronaphthalene group . It’s likely to be used in chemical synthesis.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through free-radical additions to the corresponding alkenes . A laboratory synthesis could involve treating propanol with a mixture of hydrobromic and sulfuric acids .Molecular Structure Analysis
The molecular structure of this compound would likely include a bromopropane group attached to a tetrahydronaphthalene ring via an oxygen atom .Scientific Research Applications
Photoreaction and Radical Cyclization
Photoreaction studies involving halomethyl substituted benzocyclic ketones, such as ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, demonstrate radical cyclization and ring expansion reactions promoted through photoinduced electron transfer processes. These reactions afford ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate or corresponding ring expansion products, illustrating the potential of halomethyl substituted compounds in synthesizing complex cyclic structures via photoreaction (Hasegawa, 1997).
Regioselectivity in Bromination
Research on the regioselectivity of bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene has been substantiated through quantum chemical studies and confirmed experimentally. The findings indicate a selective aromatic bromination at the methylene position, establishing conditions for bromination at specific positions of the benzannelated ring. This work provides insights into the selective functionalization of tetrahydronaphthalenes, offering pathways for the synthesis of novel compounds with potential stabilizing agents for cholera sera storage (Pankratov et al., 2004).
Hydrogen, Stacking, and Halogen Bonding Analysis
A study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide demonstrates the significance of hydrogen, stacking, and halogen bonding in stabilizing crystal packing. This analysis provides a comprehensive understanding of noncovalent interactions, contributing to the design of compounds with enhanced stability and desirable properties for various applications (Gouda et al., 2022).
Palladium(0) Coupling and Electrocyclic Ring Closure
The synthesis of chrysenes and other a-fused phenanthrenes through palladium(0) coupling followed by electrocyclic ring closure from 2-bromo-1-vinyl-3,4-dihydronaphthalene showcases the utility of this compound in constructing polycyclic hydrocarbons. This methodology highlights the potential of bromo-substituted tetrahydronaphthalenes in the synthesis of complex aromatic compounds (Gilchrist & Summersell, 1988).
Novel Retinoid X Receptor-Selective Retinoids
In the context of drug discovery, the tetrahydronaphthalene core has been utilized in the synthesis of novel retinoid X receptor-selective retinoids. These compounds, identified as potent RXR agonists, demonstrate the relevance of tetrahydronaphthalene derivatives in medicinal chemistry, particularly for the treatment of non-insulin-dependent diabetes mellitus (NIDDM) (Faul et al., 2001).
properties
IUPAC Name |
5-(1-bromopropan-2-yloxy)-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-10(9-14)15-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8,10H,2-3,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGPXKVNHSXQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)OC1=CC=CC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

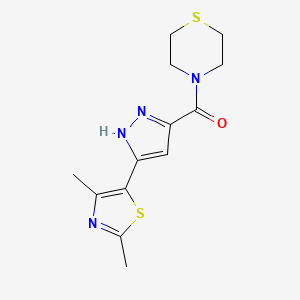
![2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2979468.png)
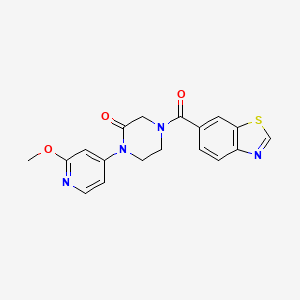
![ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2979473.png)
![3-({4-[(4-benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}methyl)-1-ethyl-2-methyl-1H-indole](/img/structure/B2979474.png)
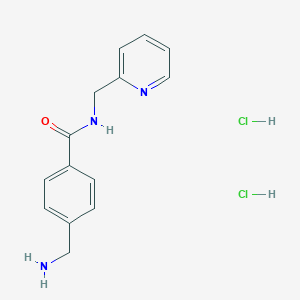
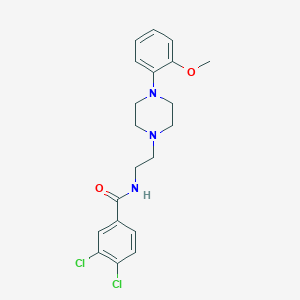

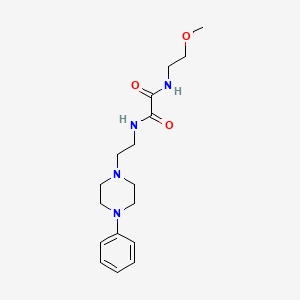
![1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B2979480.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2979482.png)
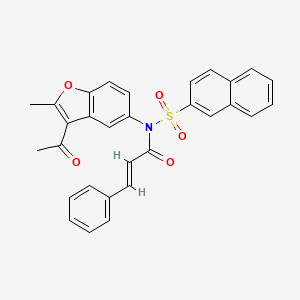
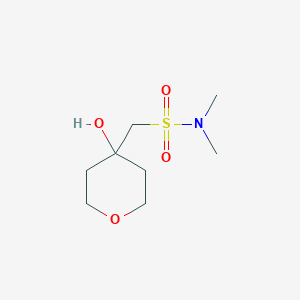
![N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide](/img/structure/B2979487.png)